molecular formula C17H15ClN4OS B12031908 4-((4-Chlorobenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 613249-67-5

4-((4-Chlorobenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12031908
CAS No.: 613249-67-5
M. Wt: 358.8 g/mol
InChI Key: VFASIPMTFHMMME-YBFXNURJSA-N
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Description

4-((4-Chlorobenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a Schiff base derivative of a 1,2,4-triazole-3-thiol core, a scaffold recognized in medicinal chemistry for its diverse biological potential. This compound features a 3-ethoxyphenyl group at the 5-position and a 4-chlorobenzylideneimino group at the 4-position of the triazole ring. The molecular formula is C17H15ClN4OS, and it exhibits a thiol-thione tautomerism, which can influence its binding properties . Compounds within this structural class have been investigated as key intermediates for synthesizing novel heterocyclic systems and for their pronounced biological activities, which include antimicrobial, anticonvulsant, and anti-inflammatory properties . Notably, closely related triazole-thiol Schiff base analogs have demonstrated promising anti-tubercular activity against both drug-sensitive and multi-drug-resistant strains of Mycobacterium tuberculosis , with mechanistic studies suggesting inhibition of essential bacterial enzymes like β-ketoacyl ACP synthase I (KasA) . The presence of the azomethine (C=N) group also makes it a versatile ligand capable of forming stable complexes with various metal ions, such as Cd(II) and Hg(II), which are of interest in coordination chemistry and materials science . This product is intended for research and development applications in chemical synthesis and pharmaceutical discovery and must be handled by qualified professionals. It is strictly for research use only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

613249-67-5

Molecular Formula

C17H15ClN4OS

Molecular Weight

358.8 g/mol

IUPAC Name

4-[(E)-(4-chlorophenyl)methylideneamino]-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H15ClN4OS/c1-2-23-15-5-3-4-13(10-15)16-20-21-17(24)22(16)19-11-12-6-8-14(18)9-7-12/h3-11H,2H2,1H3,(H,21,24)/b19-11+

InChI Key

VFASIPMTFHMMME-YBFXNURJSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)Cl

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Hydrazide Intermediate Synthesis

The precursor 4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is synthesized by cyclizing potassium dithiocarbazinate with hydrazine hydrate. Key steps include:

  • Reagents : 3-ethoxyphenylacetic hydrazide, carbon disulfide (CS₂), potassium hydroxide (KOH).

  • Conditions : Reflux in ethanol for 5–6 hours.

  • Mechanism : The hydrazide undergoes nucleophilic attack by CS₂, followed by cyclization to form the triazole-thiol core.

Characterization Data :

  • IR : Peaks at 943 cm⁻¹ (N–C–S stretch), 1278 cm⁻¹ (N–N–C stretch), and 696 cm⁻¹ (C–S stretch).

  • ¹H NMR : δ 7.7 ppm (aromatic protons), δ 14.6 ppm (S–H proton).

Schiff Base Condensation

The triazole-thiol intermediate is functionalized via Schiff base formation with 4-chlorobenzaldehyde to introduce the chlorobenzylidene group.

Reaction Optimization

  • Reagents : 4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol, 4-chlorobenzaldehyde, catalytic H₂SO₄ or acetic acid.

  • Conditions : Reflux in ethanol for 3–4 hours.

  • Yield : 70–78% after recrystallization from ethanol/DMF.

Mechanistic Insight :
The primary amine (-NH₂) on the triazole ring reacts with the aldehyde group (-CHO) to form an imine (-N=CH-), with water eliminated as a byproduct.

Characterization Data :

  • IR : Absence of NH₂ peaks; new C=N stretch at 1630–1640 cm⁻¹.

  • ¹H NMR : δ 8.7 ppm (N=CH proton), δ 7.5–7.9 ppm (aromatic protons).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialCatalystYield (%)Purity (HPLC)
Cyclization3-Ethoxyphenylacetic hydrazideKOH7898.5
Schiff BasePre-formed triazole-thiolH₂SO₄7597.8
One-PotHydrazine + CS₂ + aldehydeAcetic acid6896.2

Key Observations :

  • The cyclization-Schiff base sequence (Steps 1 + 2) achieves higher yields than one-pot methods due to better control over intermediate purity.

  • Catalytic H₂SO₄ outperforms acetic acid in Schiff base reactions, reducing side product formation.

Solvent and Temperature Effects

Solvent Selection

  • Ethanol : Preferred for cyclization (polar protic solvent enhances nucleophilicity of S⁻).

  • DMF : Used for recrystallization to improve crystal lattice stability.

Temperature Optimization

  • Cyclization : Reflux at 80°C ensures complete CS₂ incorporation.

  • Schiff Base : Reflux at 70°C minimizes aldehyde oxidation.

Structural Confirmation and Challenges

X-ray Crystallography

Single-crystal studies reveal:

  • Dihedral Angles : 85.2° between triazole and 3-ethoxyphenyl planes.

  • Intermolecular Interactions : S–H···N hydrogen bonds stabilize the crystal lattice.

Common Side Reactions

  • Oxidation of Thiol : Mitigated by conducting reactions under nitrogen.

  • Imine Hydrolysis : Controlled by maintaining anhydrous conditions.

Scale-Up and Industrial Feasibility

  • Batch Reactors : 10-L batches achieve consistent yields (72–75%).

  • Green Chemistry : Substituting ethanol with PEG-400 reduces waste by 40%.

Pharmacological Relevance

While beyond preparation scope, it is noteworthy that structural analogs exhibit:

  • Antimicrobial Activity : MIC = 8 µg/mL against E. coli.

  • Enzyme Inhibition : IC₅₀ = 12 µM against β-lactamase .

Chemical Reactions Analysis

Oxidation Reactions

The thiol group undergoes oxidation to form disulfides or sulfonic acids, depending on reaction conditions:

Reaction TypeReagents/ConditionsMajor ProductNotes
Disulfide formationH₂O₂, I₂, or atmospheric O₂Bis(1,2,4-triazole) disulfide derivativeOccurs under mild oxidative conditions
Sulfonic acid formationKMnO₄/H₂SO₄ or HNO₃ (concentrated)Triazole sulfonic acidRequires strong acidic oxidizers

The disulfide bond formation is reversible and often exploited in dynamic combinatorial chemistry.

Alkylation and Acylation

The thiol group acts as a nucleophile, reacting with alkyl halides or acylating agents:

Reaction TypeReagents/ConditionsMajor ProductSelectivity
AlkylationCH₃I, C₂H₅Br in NaOH/EtOHS-alkylated triazole derivativesPreferential attack at sulfur over nitrogen
AcylationAcCl, (CH₃CO)₂O in pyridineThioester derivativesRequires anhydrous conditions

Methyl iodide reacts quantitatively under basic conditions to yield stable S-methylated products.

Reduction of the Imine Bond

The C=N bond in the chlorobenzylidene moiety is reduced to a C-N single bond:

Reagents/ConditionsMajor ProductYield*
NaBH₄ in MeOH/THFSecondary amine derivative70–85%
H₂/Pd-C in EtOAcSaturated amine>90%

*Reported yields are representative and vary with substrate concentration .

The reduced product exhibits enhanced solubility in polar solvents due to the amine group.

Nucleophilic Substitution

The triazole ring undergoes substitution at the N-1 or N-2 positions:

NucleophileConditionsPosition SubstitutedProduct Application
NH₃Reflux in EtOHN-1Precursor for fused heterocycles
R-OHH₂SO₄ catalyst, 80°CN-2Ether-linked bioactive derivatives

Electron-withdrawing groups on the triazole ring increase susceptibility to nucleophilic attack .

Complexation with Metal Ions

The sulfur and nitrogen atoms coordinate with transition metals:

Metal IonLigand SitesComplex StructureStability Constant (log K)
Cu²⁺S (thiol), N (triazole)Octahedral8.2–9.1
Fe³⁺N (imine), S (thiol)Tetrahedral6.5–7.3

These complexes are studied for catalytic and antimicrobial applications .

Hydrolysis Reactions

The imine bond hydrolyzes under acidic or basic conditions:

ConditionsProductsRate Constant (k, s⁻¹)
HCl (1M), 25°C4-Chlorobenzaldehyde + triazole amine1.2 × 10⁻³
NaOH (0.5M), 60°CDegraded aromatic fragments3.8 × 10⁻⁴

Hydrolysis kinetics are pH-dependent, with faster degradation in strongly acidic media.

Cycloaddition and Ring-Opening

The triazole participates in [3+2] cycloaddition reactions:

DipolarophileConditionsProduct
AlkyneCu(I) catalystFused triazole-isoxazoline
Nitrile oxideRT, tolueneBicyclic 1,2,4-triazole derivative

These reactions expand the compound’s utility in synthesizing polycyclic architectures .

Scientific Research Applications

4-((4-Chlorobenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance.

Mechanism of Action

The mechanism of action of 4-((4-Chlorobenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in microorganisms. In cancer research, it is believed to inhibit enzymes involved in cell proliferation, leading to apoptosis of cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Triazole-3-thiol derivatives vary significantly based on substituents at the N-4 and C-5 positions. Key analogs include:

Compound Name Substituents (N-4/C-5) Yield (%) Melting Point (°C) Key Applications Reference
Target Compound 4-Chlorobenzylidene / 3-ethoxyphenyl N/A N/A Anti-corrosive coatings
9d () 4-Methoxybenzylidene / naphthalen-2-yloxy 80 177–178 Antimicrobial activity
HL () 4-Phenoxybenzylidene / 4-nitrophenyl N/A N/A Metal complexation
CP 55 () 3-Bromobenzylidene / 4-(trifluoromethyl)phenyl 42 N/A Enzyme inhibition
1–4 () Varied benzylidene / 3,4,5-trimethoxyphenyl 68–79 N/A Photostabilizers

Key Observations :

  • Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance thermal stability and bioactivity. For example, the target compound’s 4-chloro group improves corrosion resistance in coatings , while nitro-substituted analogs () exhibit potent antibacterial activity .
  • Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) increase solubility and modulate toxicity. Ligand 55 () with a 4-dimethylaminobenzylidene group shows low acute toxicity (LD₅₀ = 1190 mg/kg) .

Data Tables

Notes

Synthetic Flexibility : The 1,2,4-triazole-3-thiol scaffold allows diverse substitutions, enabling tailored properties for pharmaceuticals or materials .

Toxicity Considerations: Chloro and nitro derivatives often require rigorous toxicity screening, whereas methoxy and dimethylamino analogs are safer .

Research Gaps: Limited data exist on the target compound’s pharmacokinetics and environmental impact, necessitating further study.

Biological Activity

4-((4-Chlorobenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a synthetic compound that belongs to the class of triazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings and data tables.

  • Molecular Formula : C17H15ClN4OS
  • Molecular Weight : 348.84 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can inhibit key enzymes by binding to their active sites, disrupting various biological pathways essential for cellular function and proliferation. This mechanism underlies its potential therapeutic effects in various diseases.

Antimicrobial Activity

Research has demonstrated significant antimicrobial properties for triazole derivatives. A study on related compounds showed that triazoles exhibit activity against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for some derivatives were reported as follows:

CompoundMIC (μg/mL)Target Organism
131.25Escherichia coli
262.5Staphylococcus aureus
3125Pseudomonas aeruginosa
431.25Candida albicans

These findings suggest that similar activities may be expected from this compound due to its structural similarities with other effective triazole derivatives .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. In vitro assays have shown that certain compounds inhibit cancer cell proliferation effectively. For instance, the compound's ability to inhibit specific cancer cell lines was evaluated using the MTT assay, revealing IC50 values indicative of its potency:

Cell LineIC50 (μM)
HEPG22.5
MCF71.8
SW11163.0
BGC8232.2

Such results highlight the potential use of this compound in cancer therapy .

Case Studies

Several studies have explored the biological activity of triazole derivatives similar to this compound:

  • Antimicrobial Screening : A recent study synthesized several S-substituted derivatives of triazole and evaluated their antimicrobial activities against various pathogens. The results indicated that modifications on the sulfur atom did not significantly alter antimicrobial efficacy but did enhance overall activity against resistant strains .
  • Cytotoxicity Studies : Another investigation focused on the cytotoxic effects of triazole derivatives on human cancer cell lines. The study found that certain modifications led to increased potency against specific types of cancer cells, suggesting a structure–activity relationship that could inform future drug design .

Q & A

Basic: What are the optimal synthetic routes for 4-((4-Chlorobenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol?

Methodological Answer:
The compound can be synthesized via Schiff base condensation between 4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol and 4-chlorobenzaldehyde. Key steps include:

  • Dissolving the amino-triazole precursor (1 mmol) in ethanol (20 mL).
  • Adding equimolar 4-chlorobenzaldehyde (1 mmol) with 3 drops of glacial acetic acid as a catalyst .
  • Refluxing for 6–8 hours, followed by cooling and filtration.
  • Recrystallization from ethanol yields the Schiff base product.
    Critical Parameters: Ethanol as solvent, AcOH catalysis, and stoichiometric aldehyde-to-amine ratio ensure >70% yield.

Advanced: How do substituents on the benzylidene group modulate biological activity?

Structure-Activity Relationship (SAR) Insights:
Substituents on the benzylidene moiety significantly influence pharmacological properties. For example:

SubstituentBiological Activity TrendReference
4-ChloroEnhanced antimicrobial activity
4-FluoroAntifungal activity comparable to fluconazole
3-NitroImproved cytotoxicity against tumor cells
Methodology: Compare substituent effects using standardized assays (e.g., MIC for antimicrobial activity, IC50 for cytotoxicity). Computational docking can identify binding interactions .

Basic: What spectroscopic techniques confirm the compound’s structure?

Characterization Protocol:

  • 1H/13C NMR: Confirm imine (C=N) proton at δ 8.5–9.0 ppm and aromatic protons (δ 6.5–8.0 ppm) .
  • FTIR: Stretching vibrations for C=N (1600–1650 cm⁻¹) and S-H (2550–2600 cm⁻¹) .
  • Mass Spectrometry (ESI-MS): Molecular ion peak [M+H]+ matching theoretical mass (e.g., m/z 385 for C17H14ClN4OS) .

Advanced: How reliable are in silico toxicity predictions compared to in vivo data?

Data Contradiction Analysis:

  • In Silico (QSAR): Predicts LD50 via algorithms (e.g., TOPKAT) with cross-validation R² >0.85 .
  • In Vivo: Acute toxicity studies in rodents classify the compound under Class IV toxicity (LD50 = 1190 mg/kg, low risk) .
    Resolution: Validate computational models with in vivo LD50 data. Discrepancies may arise from interspecies metabolic differences.

Basic: What protocols assess antimicrobial activity?

Experimental Design:

  • Agar Dilution Method: Prepare compound dilutions (1–256 µg/mL) in Mueller-Hinton agar.
  • Inoculate with bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans).
  • Determine Minimum Inhibitory Concentration (MIC) after 24–48 hours incubation .

Advanced: How to resolve contradictions in cytotoxicity data across cell lines?

Methodological Adjustments:
Contradictions arise due to:

  • Cell Line Variability: MCF-7 (breast cancer) vs. A-549 (lung cancer) may show differing IC50 values due to receptor expression .
  • Assay Conditions: Optimize incubation time (48 vs. 72 hours) and serum concentration (5% vs. 10% FBS).
    Recommendation: Report cell line-specific mechanisms (e.g., apoptosis induction in Huh-7) .

Basic: How is acute toxicity evaluated in preclinical studies?

In Vivo Protocol:

  • Administer compound orally to rodents at doses 100–2000 mg/kg.
  • Monitor mortality, organ weight changes, and histopathology for 14 days.
  • Calculate LD50 using probit analysis (e.g., 1190 mg/kg indicates low toxicity) .

Advanced: What molecular targets drive antitumor activity in triazole derivatives?

Mechanistic Insights:

  • Apoptosis Induction: Caspase-3/7 activation and PARP cleavage observed in MCF-7 cells .
  • Topoisomerase Inhibition: DNA intercalation predicted via molecular docking .
    Validation: Combine siRNA knockdown of targets (e.g., Bcl-2) with cytotoxicity assays to confirm pathways.

Basic: What recrystallization solvents maximize purity?

Optimization Strategy:

  • Ethanol: Ideal for removing unreacted aldehydes .
  • DMF/Water: Suitable for polar derivatives (yield >80%) .
    Purity Check: Monitor melting point consistency (e.g., 158–160°C for antitumor derivatives) .

Advanced: How to design derivatives for improved pharmacokinetics?

Rational Drug Design:

  • Lipophilicity: Introduce electron-withdrawing groups (e.g., -NO2) to enhance membrane permeability .
  • Metabolic Stability: Replace labile thiol (-SH) with methylthio (-SCH3) to reduce oxidation .
    Validation: Perform in vitro metabolic assays (e.g., microsomal stability) and logP measurements.

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